Cas no 916791-72-5 (2-Chloro-3-(fluoromethyl)benzaldehyde)

2-Chloro-3-(fluoromethyl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-(fluoromethyl)benzaldehyde
- 2-CHLORO-3-FLUOROMETHYLBENZALDEHYDE
- A844032
- DTXSID10652918
- FT-0691608
- AKOS006230720
- 916791-72-5
-
- インチ: InChI=1S/C8H6ClFO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H,4H2
- InChIKey: UQKSEFCLIROKPO-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1)C=O)Cl)CF
計算された属性
- せいみつぶんしりょう: 172.00900
- どういたいしつりょう: 172.0091207g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07000
- LogP: 2.62200
2-Chloro-3-(fluoromethyl)benzaldehyde セキュリティ情報
2-Chloro-3-(fluoromethyl)benzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
2-Chloro-3-(fluoromethyl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019143645-1g |
2-Chloro-3-(fluoromethyl)benzaldehyde |
916791-72-5 | 95% | 1g |
$392.00 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537711-1g |
2-Chloro-3-(fluoromethyl)benzaldehyde |
916791-72-5 | 98% | 1g |
¥4101.00 | 2024-04-25 | |
Chemenu | CM126361-1g |
2-chloro-3-(fluoromethyl)benzaldehyde |
916791-72-5 | 95% | 1g |
$374 | 2024-07-20 |
2-Chloro-3-(fluoromethyl)benzaldehyde 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
2-Chloro-3-(fluoromethyl)benzaldehydeに関する追加情報
Professional Introduction to 2-Chloro-3-(fluoromethyl)benzaldehyde (CAS No. 916791-72-5)
2-Chloro-3-(fluoromethyl)benzaldehyde, with the CAS number 916791-72-5, is a significant compound in the field of chemical and pharmaceutical research. This aromatic aldehyde derivative exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and drug development. Its molecular structure, featuring both chloro and fluoromethyl substituents, imparts distinct reactivity and selectivity, enabling its application in various chemical transformations.
The compound's relevance in modern pharmaceutical research stems from its ability to serve as a key building block in the synthesis of bioactive molecules. Specifically, the presence of a fluoromethyl group enhances its utility in medicinal chemistry due to the well-documented role of fluorine-containing compounds in improving metabolic stability, bioavailability, and binding affinity to biological targets. This characteristic has garnered considerable attention from researchers aiming to develop novel therapeutic agents.
In recent years, advancements in computational chemistry and molecular modeling have further highlighted the potential of 2-Chloro-3-(fluoromethyl)benzaldehyde in drug discovery. Studies have demonstrated its suitability as a precursor for designing small-molecule inhibitors targeting various disease pathways. For instance, research published in leading journals has explored its application in developing kinase inhibitors, where the combination of chloro and fluoromethyl functionalities facilitates precise modulation of enzyme activity.
The synthesis of 2-Chloro-3-(fluoromethyl)benzaldehyde involves multi-step organic reactions that showcase the compound's synthetic versatility. Traditional methods often employ chlorination and fluorination techniques to introduce the respective substituents onto the benzaldehyde core. However, emerging methodologies are focusing on greener and more efficient synthetic routes, such as catalytic fluorination processes that minimize waste and energy consumption. These innovations align with the growing emphasis on sustainable chemistry practices.
One notable application of 2-Chloro-3-(fluoromethyl)benzaldehyde is in the development of agrochemicals. The compound's structural features make it a promising candidate for synthesizing novel pesticides with enhanced efficacy and environmental safety. Researchers are investigating its derivatives as potential fungicides and herbicides, leveraging its reactivity to create molecules that disrupt pathogenic mechanisms while maintaining low toxicity to non-target organisms.
The role of fluoromethyl groups in medicinal chemistry is well-documented, and 2-Chloro-3-(fluoromethyl)benzaldehyde exemplifies their importance. Fluorine atoms can significantly influence a molecule's pharmacokinetic properties, including its solubility, permeability, and metabolic clearance. By incorporating this group into drug candidates, chemists can fine-tune these properties to optimize therapeutic outcomes. This has led to several clinical candidates entering late-stage development that incorporate fluoromethyl moieties derived from similar structural scaffolds.
In conclusion, 2-Chloro-3-(fluoromethyl)benzaldehyde (CAS No. 916791-72-5) represents a versatile and highly valuable compound in contemporary chemical research. Its unique structural attributes enable diverse applications across pharmaceuticals, agrochemicals, and materials science. As synthetic methodologies continue to evolve towards greater efficiency and sustainability, compounds like this will remain at the forefront of innovation, driving progress in multiple scientific disciplines.
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